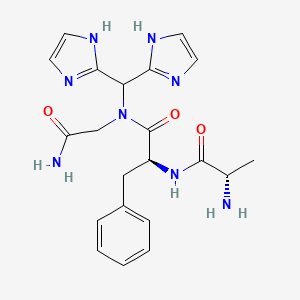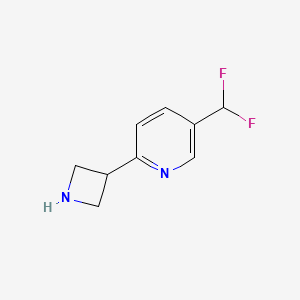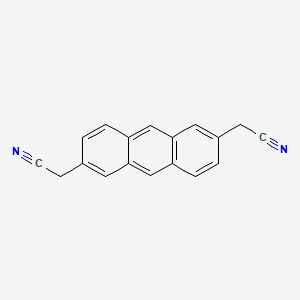
2,2'-(Anthracene-2,6-diyl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Anthracene-2,6-diyl)diacetonitrile is an organic compound with the molecular formula C18H12N2 It is characterized by the presence of an anthracene core substituted at the 2 and 6 positions with acetonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Anthracene-2,6-diyl)diacetonitrile typically involves the reaction of anthracene with cyanomethyl reagents. One common method includes the use of 9,10-dichloromethylanthracene as a starting material, which undergoes nucleophilic substitution with sodium cyanide or potassium cyanide to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Anthracene-2,6-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used under basic or acidic conditions
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Primary amines.
Substitution: Substituted anthracene derivatives
Scientific Research Applications
2,2’-(Anthracene-2,6-diyl)diacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 2,2’-(Anthracene-2,6-diyl)diacetonitrile is primarily related to its ability to interact with various molecular targets. The nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The anthracene core provides a rigid and planar structure, which is beneficial for stacking interactions and electronic properties .
Comparison with Similar Compounds
2,2’-(Anthracene-9,10-diyl)diacetonitrile: Similar structure but with nitrile groups at the 9 and 10 positions.
2,2’-(Naphthalene-2,6-diyl)diacetonitrile: Contains a naphthalene core instead of anthracene.
2,2’-(Pyridine-2,6-diyl)diacetonitrile: Contains a pyridine core, offering different electronic properties
Uniqueness: 2,2’-(Anthracene-2,6-diyl)diacetonitrile is unique due to its specific substitution pattern on the anthracene core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C18H12N2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-[6-(cyanomethyl)anthracen-2-yl]acetonitrile |
InChI |
InChI=1S/C18H12N2/c19-7-5-13-1-3-15-11-18-10-14(6-8-20)2-4-16(18)12-17(15)9-13/h1-4,9-12H,5-6H2 |
InChI Key |
DUMAEJNYQAPDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=CC(=C3)CC#N)C=C2C=C1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
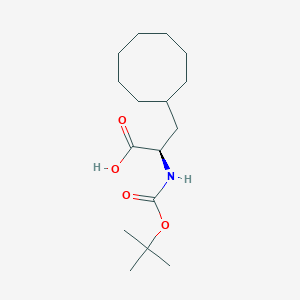
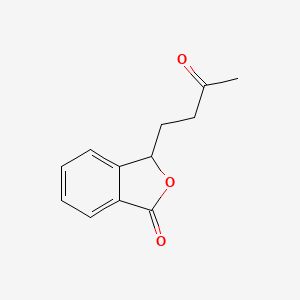
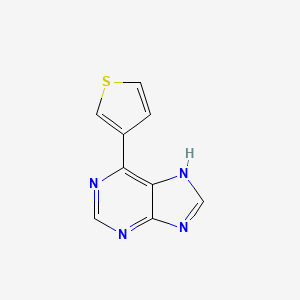

![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)
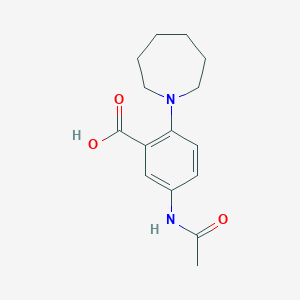
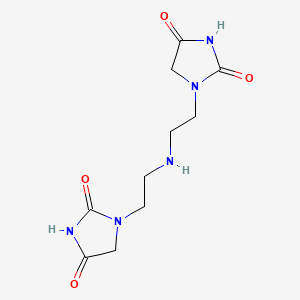

![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)

